molecular formula C13H15BrF3NO2 B8131382 5-Bromo-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzamide

5-Bromo-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B8131382
M. Wt: 354.16 g/mol
InChI Key: IFOKEXDYXKRCSY-UHFFFAOYSA-N
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Description

5-Bromo-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzamide is an organic compound with the molecular formula C13H15BrF3NO2 It is a derivative of benzamide, featuring a bromine atom at the 5-position, diethyl groups attached to the nitrogen atom, and a trifluoroethoxy group at the 2-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps:

    Amidation: The formation of the benzamide structure involves the reaction of the brominated benzene derivative with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen and oxygen atoms.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives such as nitro compounds or carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Hydrolysis: Formation of the corresponding carboxylic acid and diethylamine.

Scientific Research Applications

5-Bromo-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-ethyl-2-methoxybenzenesulfonamide: Similar structure with a methoxy group instead of a trifluoroethoxy group and a sulfonamide instead of a benzamide.

    N,N-Dimethyl 5-bromo-2-chlorobenzamide: Similar structure with a chlorine atom at the 2-position and dimethyl groups instead of diethyl groups.

Uniqueness

5-Bromo-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

5-bromo-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrF3NO2/c1-3-18(4-2)12(19)10-7-9(14)5-6-11(10)20-8-13(15,16)17/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOKEXDYXKRCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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